

Application Notes: Visualizing Lipid Droplets in Fixed Cells with BODIPY-FL

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Compound of Interest		
Compound Name:	BODIPY-FL	
Cat. No.:	B1667355	Get Quote

Introduction

Lipid droplets are dynamic cellular organelles central to energy storage, lipid homeostasis, and signaling.[1][2] Their study is crucial in various research fields, including metabolism, obesity, diabetes, and cancer. BODIPY™ FL (4,4-Difluoro-1,3,5,7-Triphenyl-4-Bora-3a,4a-Diaza-s-Indacene) is a highly lipophilic, fluorescent dye that specifically partitions into the neutral lipid core of these organelles, making it an excellent tool for their visualization.[3] This application note provides a detailed protocol for staining lipid droplets with **BODIPY-FL** in fixed cells for fluorescence microscopy analysis.

Principle of the Method

BODIPY-FL is a small, uncharged molecule that readily permeates cell membranes. Its fluorescence is environmentally sensitive, exhibiting high quantum yield in the nonpolar environment of the lipid droplet core, resulting in bright, specific staining with low background fluorescence. The staining procedure involves cell fixation to preserve cellular structure, followed by incubation with the **BODIPY-FL** working solution. The stained lipid droplets can then be visualized using a fluorescence microscope equipped with standard FITC filter sets.

Data Presentation Quantitative Parameters for BODIPY-FL Staining of Lipid Droplets in Fixed Cells



Parameter	Recommended Range	Key Considerations
Fixative	4% Paraformaldehyde (PFA) in PBS	Mild fixation is crucial to preserve lipid droplet morphology.[3][4]
Fixation Time	15 - 30 minutes	Over-fixation can alter cellular structures.[1][5]
BODIPY-FL Stock Solution	1 - 5 mM in DMSO	Store protected from light at -20°C.[1]
BODIPY-FL Working Concentration	0.5 - 5 μM in PBS	The optimal concentration may vary depending on the cell type and lipid content.[4]
Staining Incubation Time	15 - 60 minutes	Longer incubation times may be required for some cell types but can also increase background.[4]
Staining Temperature	Room Temperature or 37°C	37°C can enhance dye uptake but may not be necessary for fixed cells.[1][5]
Washing Steps	2 - 3 washes with PBS	Thorough washing is essential to remove unbound dye and reduce background fluorescence.[1][4]

Experimental Protocols Reagent and Solution Preparation

- 1. Phosphate-Buffered Saline (PBS), pH 7.4
- Prepare a 1X PBS solution from a 10X stock or by dissolving PBS tablets in distilled water according to the manufacturer's instructions.
- Sterilize by autoclaving.



2. 4% Paraformaldehyde (PFA) in PBS

- To prepare 100 mL, dissolve 4 g of paraformaldehyde powder in ~80 mL of PBS.
- Heat the solution to 60-70°C in a fume hood while stirring to dissolve the PFA.
- Add 1-2 drops of 1N NaOH to clear the solution if it remains cloudy.
- Allow the solution to cool to room temperature.
- Adjust the pH to 7.4 using 1N HCl.
- Bring the final volume to 100 mL with PBS.
- Filter the solution through a 0.22 μm filter.
- Store at 4°C for up to one week. Caution: Paraformaldehyde is toxic and should be handled with appropriate safety precautions in a fume hood.
- 3. BODIPY-FL Stock Solution (1 mM)
- BODIPY-FL is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 1 mg
 of BODIPY-FL (molecular weight will be on the product sheet, for this example we will
 assume a MW of ~392 g/mol) in 2.55 mL of anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light.
- 4. **BODIPY-FL** Working Solution (1 μM)
- Immediately before use, dilute the 1 mM BODIPY-FL stock solution 1:1000 in 1X PBS. For example, add 1 μL of 1 mM stock solution to 999 μL of PBS.
- Vortex to mix.



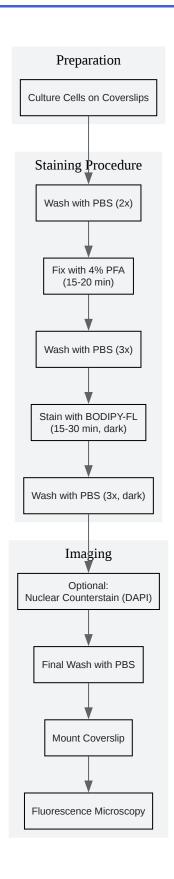
Staining Protocol for Fixed Cells

This protocol is suitable for cells cultured on coverslips in multi-well plates.

- Cell Culture: Plate cells on sterile glass coverslips in a culture plate and culture until they
 reach the desired confluency.
- Washing: Gently aspirate the culture medium and wash the cells twice with 1X PBS.
- Fixation: Add a sufficient volume of 4% PFA in PBS to cover the cells. Incubate for 15-20 minutes at room temperature.[6]
- Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.
- Staining: Add the 1 μM BODIPY-FL working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Aspirate the staining solution and wash the cells three times with 1X PBS for 5 minutes each, protected from light.
- Nuclear Counterstain (Optional): If desired, incubate the cells with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
- Final Wash: Wash the cells once with 1X PBS.
- Mounting: Carefully mount the coverslips onto glass microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm).

Mandatory Visualizations Experimental Workflow



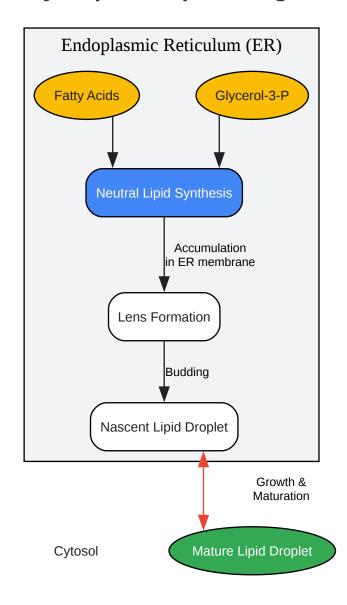


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Caption: Workflow for **BODIPY-FL** staining of lipid droplets in fixed cells.



Signaling Pathway: Lipid Droplet Biogenesis



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Caption: Simplified pathway of lipid droplet biogenesis from the endoplasmic reticulum.

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